molecular formula C17H15ClN2O2 B7736795 2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride

2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride

Cat. No.: B7736795
M. Wt: 314.8 g/mol
InChI Key: HPPDYSOZUOOKTL-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are significant due to their biological activities and are often used as scaffolds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride typically involves the condensation of 2-methylquinoline with phenylamine, followed by carboxylation and subsequent hydrochloride salt formation. Common synthetic routes include:

Industrial Production Methods

Industrial production often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are preferred .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as an anticancer or antimicrobial agent.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may bind to DNA or proteins, inhibiting their function. The exact mechanism often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the phenylamino and carboxylic acid groups.

    4-Phenylaminoquinoline: Lacks the carboxylic acid group.

Uniqueness

2-Methyl-4-(phenylamino)quinoline-6-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .

Properties

IUPAC Name

4-anilino-2-methylquinoline-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2.ClH/c1-11-9-16(19-13-5-3-2-4-6-13)14-10-12(17(20)21)7-8-15(14)18-11;/h2-10H,1H3,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPDYSOZUOOKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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